molecular formula C6H6AsCl2NO B1201710 Dichlorophenarsine CAS No. 455-83-4

Dichlorophenarsine

Cat. No. B1201710
CAS RN: 455-83-4
M. Wt: 253.94 g/mol
InChI Key: GCFPPDBNEBHYGT-UHFFFAOYSA-N
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Description

Dichlorophenarsine is an arsenic-containing agent formerly used in the treatment of syphilis.
Dichlorophenarsine is a substituted aniline.

Scientific Research Applications

  • Toxicogenetic Evaluation :

    • Dichlorophene, a halogenated phenolic compound, is used as a fungicide, bactericide, and antiprotozoan. It has therapeutic use in the disease digital dermatitis. Studies on Rattus norvegicus have been conducted to assess its acute in vivo toxicological impact using molecular and flow cytometric approaches, including DNA damage assessment and apoptosis of immune system cells (Lone et al., 2017).
  • Scientometric Review of Herbicide Toxicity :

    • 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide, has been researched extensively for its toxicology and mutagenicity. This review analyzed global research trends, focusing on the specific characteristics of 2,4-D toxicity and mutagenicity (Zuanazzi et al., 2020).
  • Photodegradation Studies :

    • Research has been conducted on the photodegradation of pentachlorophenol and its intermediates, such as 2,5-dichlorophenol, using density functional theory to predict degradation pathways (Suegara et al., 2005).
  • Endocrine-Disrupting Potential :

    • A study investigated the endocrine-disrupting effects of four chlorophenols, including 2,4-dichlorophenol, using in vitro and in silico assays. It found that the estrogenic and thyroid hormone effects may depend on the number of chlorine atoms, with a higher number indicating a greater effect (Yu et al., 2019).
  • Herbicide Mode of Action :

    • The mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as a herbicide was studied, highlighting its physiological processes, perception, and signal transduction under herbicide treatment. 2,4-D mimics natural auxin and induces abnormal growth and death in sensitive dicots (Song, 2014).
  • Phytoremediation Enhancement by Bacterial Endophytes :

    • A study described inoculating pea plants with a bacterial endophyte capable of degrading 2,4-dichlorophenoxyacetic acid to enhance phytoremediation of herbicide-contaminated substrates and reduce toxic herbicide residues in plants (Germaine et al., 2006).
  • Cancer Risk Assessment :

    • Studies have focused on specific chlorophenols like pentachlorophenol and their associations with cancer risks, particularly hematopoietic cancers, providing insights into distinguishing effects of pentachlorophenol from its contaminants (Cooper & Jones, 2008).
  • Reproductive Effects of Paternal Exposure :

    • Research on the effects of paternal exposure to chlorophenate wood preservatives in the sawmill industry indicated increased risks of congenital anomalies in offspring, contributing to the understanding of male-mediated developmental toxicity (Dimich-Ward et al., 1996).
  • Cell Transformation and Genotoxic Effects :

    • A study on 2,4-D revealed its transforming and genotoxic effects in mammalian cells at low concentrations, enhancing understanding of its toxicity mechanism and potential hazards to humans (Maire et al., 2007).
  • Environmental Impact and Metabolism :

    • Chlorinated phenols, including pentachlorophenol and lower chlorinated phenols, have been reviewed for their toxicity, metabolism, and environmental impact, considering their wide use as pesticides and occurrence in the environment (Ahlborg & Thunberg, 1980).

properties

CAS RN

455-83-4

Product Name

Dichlorophenarsine

Molecular Formula

C6H6AsCl2NO

Molecular Weight

253.94 g/mol

IUPAC Name

2-amino-4-dichloroarsanylphenol

InChI

InChI=1S/C6H6AsCl2NO/c8-7(9)4-1-2-6(11)5(10)3-4/h1-3,11H,10H2

InChI Key

GCFPPDBNEBHYGT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[As](Cl)Cl)N)O

Canonical SMILES

C1=CC(=C(C=C1[As](Cl)Cl)N)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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